![molecular formula C20H20ClN3O2S B2383877 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate CAS No. 953168-66-6](/img/structure/B2383877.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
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Overview
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Anticancer Activity
The compound’s unique structure and chemical properties make it a promising candidate for cancer research. Researchers have investigated its effects on various cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent . Further studies are needed to elucidate its precise mechanisms of action and optimize its efficacy.
Neuropharmacology
Given its piperazine moiety, this compound may interact with neurotransmitter receptors. Researchers have explored its affinity for α1-adrenergic receptors (α1-AR) and its potential as a neuropharmacological agent . Investigating its impact on neuronal function and receptor modulation could yield valuable insights.
Anti-Inflammatory Properties
Inflammation plays a pivotal role in various diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory effects, possibly through modulation of specific pathways. Researchers are keen to explore its potential as an anti-inflammatory drug .
Antimicrobial Applications
The benzothiazole scaffold has inherent antimicrobial properties. Scientists have investigated the compound’s activity against bacteria, fungi, and other pathogens. Its potential as a novel antimicrobial agent warrants further exploration.
Industrial Applications
Beyond its biological activities, this compound may find applications in industry. Its chemical reactivity and stability make it suitable for use in materials science, catalysis, or as a building block for organic synthesis. Researchers are exploring its industrial potential.
Photophysical Properties
The benzothiazole ring system often exhibits interesting photophysical behavior. Researchers have studied the compound’s fluorescence properties, which could have applications in sensors, imaging, or optoelectronic devices.
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often the enzyme DprE1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction of the compound with its target can lead to changes in the target’s function, potentially inhibiting the growth of pathogens like M. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the biochemical pathways of their targets, leading to inhibition of the target’s function . This can result in downstream effects such as the inhibition of pathogen growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
tuberculosis, suggesting that they may inhibit the growth of this pathogen .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives .
properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZOVRLEKXIDEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate |
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